N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, as well as a chlorine atom at the 2-position and a methyl group at the 4-position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Bromination: The starting material, 3-methylphenylamine, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methylphenylamine.
Acylation: The brominated amine is then subjected to acylation with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an enzyme inhibitor.
Material Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar brominated phenyl ring but differs in the presence of a pyrazine ring instead of a benzamide ring.
N-(4-bromo-3-methylphenyl)carbamothioyl-2-fluorobenzamide: This compound has a similar brominated phenyl ring but includes a fluorine atom and a carbamothioyl group.
Uniqueness
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-5-12(14(17)7-9)15(19)18-11-4-6-13(16)10(2)8-11/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYROLKTZUIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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